molecular formula C9H19NO B13768113 n-(5-Methylhexan-2-yl)acetamide CAS No. 64524-77-2

n-(5-Methylhexan-2-yl)acetamide

Cat. No.: B13768113
CAS No.: 64524-77-2
M. Wt: 157.25 g/mol
InChI Key: QIHQEVXMXLFIRV-UHFFFAOYSA-N
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Description

N-(5-Methylhexan-2-yl)acetamide is an organic compound with the molecular formula C9H19NO It is a secondary amide, characterized by the presence of an acetamide group attached to a 5-methylhexan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylhexan-2-yl)acetamide typically involves the reaction of 5-methylhexan-2-amine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amide product. The general reaction scheme is as follows:

[ \text{5-Methylhexan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methylhexan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or hydrazides.

Scientific Research Applications

N-(5-Methylhexan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Methylhexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 5-methylhexan-2-yl chain can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

  • N-ethylacetamide
  • N-propylacetamide
  • N-butylacetamide

Comparison: N-(5-Methylhexan-2-yl)acetamide is unique due to its branched alkyl chain, which imparts distinct physicochemical properties compared to its linear counterparts. This branching can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

64524-77-2

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)acetamide

InChI

InChI=1S/C9H19NO/c1-7(2)5-6-8(3)10-9(4)11/h7-8H,5-6H2,1-4H3,(H,10,11)

InChI Key

QIHQEVXMXLFIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC(=O)C

Origin of Product

United States

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